molecular formula C19H16N2O5S B305765 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B305765
M. Wt: 384.4 g/mol
InChI Key: AONMEUBUWBGTHE-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients. In addition, it has been shown to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide in lab experiments is its versatility. It can be used in various assays to study its effects on different pathways and enzymes. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide. One of the areas of focus is the development of more efficient synthesis methods to increase yield and purity. In addition, further studies are needed to fully understand the mechanism of action and to identify potential targets for its use in the treatment of various diseases. Finally, more research is needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide is a promising chemical compound with potential applications in various fields. Its versatility, biochemical and physiological effects, and mechanism of action make it an attractive candidate for further research. However, more studies are needed to fully understand its potential and to identify its limitations.

Synthesis Methods

The synthesis of 2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide involves the reaction of 2,4-thiazolidinedione, 3-hydroxybenzaldehyde, and 4-methoxyaniline in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using chromatography techniques.

Scientific Research Applications

2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, diabetes, and inflammation. In addition, it has been found to exhibit antimicrobial and antioxidant properties.

properties

Product Name

2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

Molecular Formula

C19H16N2O5S

Molecular Weight

384.4 g/mol

IUPAC Name

2-[(5E)-5-[(3-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16N2O5S/c1-26-15-7-5-13(6-8-15)20-17(23)11-21-18(24)16(27-19(21)25)10-12-3-2-4-14(22)9-12/h2-10,22H,11H2,1H3,(H,20,23)/b16-10+

InChI Key

AONMEUBUWBGTHE-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O

SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O

Origin of Product

United States

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